molecular formula C21H27N B1215406 Budipine CAS No. 57982-78-2

Budipine

Cat. No.: B1215406
CAS No.: 57982-78-2
M. Wt: 293.4 g/mol
InChI Key: QIHLUZAFSSMXHQ-UHFFFAOYSA-N
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Description

Budipine, known by its IUPAC name 1-tert-butyl-4,4-diphenylpiperidine, is an antiparkinsonian agent marketed under the brand name Parkinsan. It is primarily used for the treatment of Parkinson’s disease. This compound is believed to act as an N-methyl-D-aspartate receptor antagonist and also promotes the synthesis of dopamine .

Mechanism of Action

Target of Action

Budipine, an antiparkinson agent, primarily targets the dopaminergic system . It facilitates dopamine (DA) release, inhibits monoamine oxidase type B (MAO-B), and stimulates aromatic L-amino acid decarboxylase (AADC) . These targets play a crucial role in enhancing endogenous dopaminergic activity .

Mode of Action

This compound’s mode of action is multifaceted. Its primary action is an indirect dopaminergic effect, achieved by facilitating dopamine release, inhibiting MAO-B, and stimulating AADC . This results in enhanced endogenous dopaminergic activity . Additionally, this compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) type glutamate receptor . This counteracts increased excitatory glutamatergic activity .

Biochemical Pathways

This compound influences several biochemical pathways. It enhances the dopaminergic pathway by facilitating dopamine release and inhibiting its reuptake . It also stimulates AADC, which is responsible for the synthesis of dopamine . Furthermore, this compound acts on the glutamatergic pathway by antagonizing the NMDA receptor , thereby reducing excitatory glutamatergic activity .

Pharmacokinetics

It is known that this compound is a substrate of p-glycoprotein (p-gp), which mediates its uptake into the brain .

Result of Action

The molecular and cellular effects of this compound’s action include increased brain content of dopamine, norepinephrine, serotonin, and histamine . It also reduces MPP+ toxicity in the nigrostriatal system of mice . These effects contribute to its therapeutic action in Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Budipine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It facilitates the release of dopamine, inhibits monoamine oxidase type B (MAO-B), and stimulates aromatic L-amino acid decarboxylase (AADC) . Additionally, this compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) type glutamate receptor . These interactions contribute to its ability to enhance endogenous dopaminergic activity and counteract increased excitatory glutamatergic activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to increase the levels of biogenic amines in the nucleus caudatus and the whole brain . This increase is not due to monoamine oxidase or catechol O-methyltransferase inhibition but is suggested to be a result of reuptake inhibition . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters such as dopamine, noradrenaline, and serotonin .

Molecular Mechanism

The molecular mechanism of this compound involves several key actions. It facilitates dopamine release, inhibits monoamine oxidase type B, and stimulates aromatic L-amino acid decarboxylase . This compound also acts as an antagonist at the NMDA type glutamate receptor, counteracting increased excitatory glutamatergic activity . Additionally, it exhibits antimuscarinic action and inhibits striatal gamma-aminobutyric acid (GABA) release . These combined actions help restore dopamine levels in the striatum and positively influence secondary changes in other neurotransmitter systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, with findings indicating that it maintains its activity over extended periods . Long-term effects on cellular function have also been observed, including sustained increases in biogenic amine levels and modulation of neurotransmitter release .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound enhances dopaminergic activity and modulates neurotransmitter release . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as monoamine oxidase type B and aromatic L-amino acid decarboxylase . These interactions influence metabolic flux and metabolite levels, contributing to its overall pharmacological profile. This compound’s effects on neurotransmitter metabolism are particularly significant in the context of Parkinson’s disease therapy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function. This compound’s ability to cross the blood-brain barrier is a critical factor in its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within cells, contributing to its overall pharmacological profile.

Preparation Methods

Chemical Reactions Analysis

Budipine undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: this compound can undergo substitution reactions, particularly involving its piperidine ring.

Common reagents used in these reactions include triflic acid for synthesis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Budipine has a wide range of scientific research applications:

    Biology: Research focuses on its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: this compound is primarily used in the treatment of Parkinson’s disease.

    Industry: this compound’s chemical stability and efficacy make it a candidate for further pharmaceutical development.

Comparison with Similar Compounds

Budipine is unique compared to other antiparkinsonian drugs due to its multiple mechanisms of action. Similar compounds include:

    Amantadine: Another N-methyl-D-aspartate receptor antagonist used in Parkinson’s disease treatment.

    Biperiden: An antimuscarinic agent used to treat Parkinson’s disease.

    Levodopa: A precursor to dopamine used in Parkinson’s disease treatment.

This compound’s combination of dopaminergic, antimuscarinic, and N-methyl-D-aspartate receptor antagonistic properties makes it distinct from these compounds .

Properties

IUPAC Name

1-tert-butyl-4,4-diphenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHLUZAFSSMXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63661-61-0 (hydrochloride)
Record name Budipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20206709
Record name Budipine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57982-78-2
Record name Budipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57982-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Budipine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Budipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13502
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Record name Budipine
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Record name Budipine
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Record name BUDIPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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